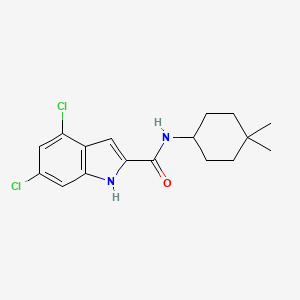![molecular formula C16H21Cl2NO B609651 8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)- CAS No. 195875-68-4](/img/structure/B609651.png)
8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS-2359, also known as GSK 372475, is a monoamine reuptake inhibitor (MRI) potentially for the treatment of cocaine abuse.
Wissenschaftliche Forschungsanwendungen
Gold(III) Tetrachloride Salt of L-cocaine
A study by Wood, Brettell, and Lalancette (2007) explored the gold(III) tetrachloride salt of L-cocaine, a derivative of the compound . This research focused on the structure of the compound, revealing details like intra- and intermolecular bonding characteristics (Wood, Brettell, & Lalancette, 2007).
Labelling of Tropane Derivative [11C]NS 2214
Gee, Moldt, and Gjedde (1997) reported on the 11C-labelling of a novel tropane derivative related to the compound, which is an inhibitor of the dopamine transporter. The study details the synthesis and purification processes of this compound, contributing to the field of brain imaging (Gee, Moldt, & Gjedde, 1997).
Synthesis and Pharmacological Study of Esters
Izquierdo et al. (1991) synthesized and studied a series of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol. This research included NMR spectroscopy and X-ray diffraction studies to understand the structural and conformational aspects of these compounds (Izquierdo et al., 1991).
Synthesis of Potential Metabolites of Brain Imaging Agents
Andersen, Wang, Thompson, and Neumeyer (1997) explored the synthesis of potential hydroxy metabolites of brain imaging agents related to the compound. This included the reduction and nitration processes, highlighting the synthesis pathway of these metabolites (Andersen et al., 1997).
Synthesis of 8-Methyl-3,8-Diazabicyclo[3.2.1]octane
Singh et al. (2007) presented an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid. This study also evaluated the affinity of synthesized analogues at D2 and 5-HT2A receptors (Singh et al., 2007).
Eigenschaften
CAS-Nummer |
195875-68-4 |
|---|---|
Produktname |
8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)- |
Molekularformel |
C16H21Cl2NO |
Molekulargewicht |
314.25 |
IUPAC-Name |
(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H21Cl2NO/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3/t11-,12+,13+,16+/m0/s1 |
InChI-Schlüssel |
PGYDXVBZYKQYCS-VPWBDBDCSA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NS-2359; GSK-372475; NS2359; GSK372475; NS 2359; GSK 372475 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



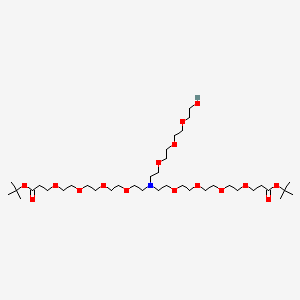
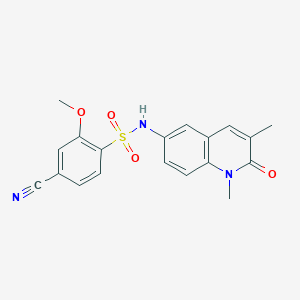
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)
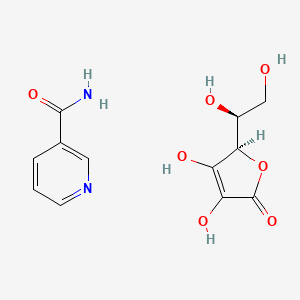
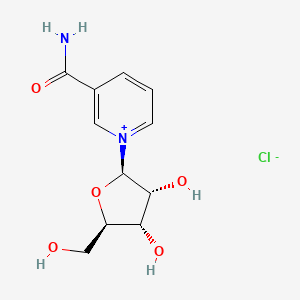




![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
